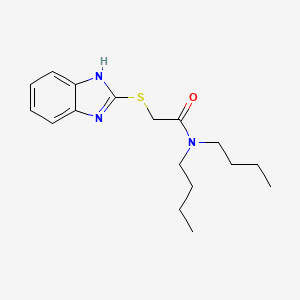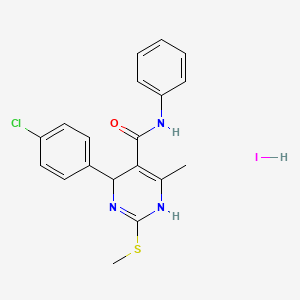
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, also known as MTT, is a yellow-colored compound that is widely used in scientific research. This compound has gained significant attention in recent years due to its unique properties, including its ability to act as a mitochondrial respiratory chain inhibitor, and its potential applications in various fields of research.
Mécanisme D'action
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one works by inhibiting the mitochondrial respiratory chain, specifically the activity of complex I. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has also been shown to have anti-inflammatory properties. Additionally, 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to provide a simple and reliable method for measuring cell viability and proliferation. However, it is important to note that 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can also have non-specific effects on cell metabolism, which can complicate data interpretation. Additionally, 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is not suitable for use in certain types of cells, such as those that do not have active mitochondria.
Orientations Futures
There are numerous potential future directions for research involving 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new methods for using 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one as a diagnostic tool for various diseases, such as cancer and neurodegenerative disorders. Additionally, there is ongoing research into the use of 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one as a potential therapeutic agent for these diseases. Finally, there is also interest in exploring the potential use of 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one in other areas of research, such as drug discovery and toxicology.
Applications De Recherche Scientifique
5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has numerous applications in scientific research. It is commonly used as a mitochondrial respiratory chain inhibitor, which makes it useful in studying the mechanisms of oxidative stress and cell death. 5-(4-tert-butylbenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is also used as a colorimetric assay reagent for the detection of cell viability and proliferation in various cell-based assays.
Propriétés
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS2/c1-11(2)18-15(19)14(21-16(18)20)10-12-6-8-13(9-7-12)17(3,4)5/h6-11H,1-5H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEMRAKXUVZBQL-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4838387.png)
![3-chloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4838401.png)
![ethyl 4-(5-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4838413.png)
![N-[3-(diethylamino)propyl]-2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4838433.png)
![2-(4-chlorophenoxy)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4838434.png)
![3-chloro-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4838439.png)

![N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4838453.png)


![N-(3,5-dimethylphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4838479.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4838483.png)
![3-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B4838488.png)